Lenalidomide-C3-OH

Description

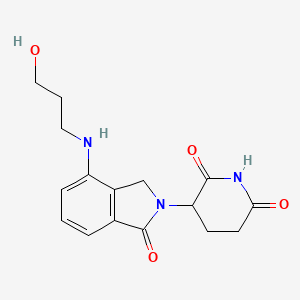

Structure

2D Structure

Properties

Molecular Formula |

C16H19N3O4 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

3-[7-(3-hydroxypropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C16H19N3O4/c20-8-2-7-17-12-4-1-3-10-11(12)9-19(16(10)23)13-5-6-14(21)18-15(13)22/h1,3-4,13,17,20H,2,5-9H2,(H,18,21,22) |

InChI Key |

GOVZMXJRNCWSTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Lenalidomide-C3-OH

Nucleophilic Substitution and Cyclization

The foundational synthesis of lenalidomide derivatives begins with methyl 2-bromomethyl-3-nitrobenzoate (Formula III), which undergoes nucleophilic substitution with 3-aminopiperidine-2,6-dione hydrochloride. Patent CA2773012A1 details this reaction in water-miscible solvents such as methanol or acetonitrile at temperatures ≤50°C. Critical to avoiding impurities is the exclusion of N,N-dimethylformamide (DMF), which induces undesirable side reactions and reduces purity to <95%. Ethanol, while yielding >99% purity, suffers from low efficiency (yield <45%).

The intermediate 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Formula II) is subsequently hydrogenated. Palladium-carbon (Pd/C) in 1,4-dioxane at 50 psi achieves near-quantitative conversion to lenalidomide. Hydroxylation at the C3 position likely occurs during this reduction phase, though explicit mechanistic studies remain absent in the literature.

Catalytic Hydrogenation Optimization

WO2009114601A2 refines the hydrogenation step by introducing acid additives to enhance reaction kinetics. For example, hydrochloric acid (HCl) or acetic acid reduces reaction times from 30+ hours to 6–8 hours while maintaining yields >93%. Transition metal catalysts (Pd, Pt, Ni) on carbon supports are preferred, with Pd/C demonstrating superior selectivity for the nitro-to-amine conversion without over-reduction.

Table 1: Comparative Hydrogenation Conditions

| Parameter | CA2773012A1 | WO2009114601A2 |

|---|---|---|

| Catalyst | Pd/C | Pd/C + HCl |

| Solvent | 1,4-Dioxane | Methanol/Water |

| Pressure (psi) | 50 | 30–40 |

| Temperature (°C) | 50 | 25–35 |

| Yield (%) | 89 | 93 |

| Purity (%) | 99.63 | 99.89 |

Solvent and Temperature Effects on Intermediate Purity

Solvent Polarity and Reaction Kinetics

The choice of solvent profoundly impacts the nucleophilic substitution step. Polar aprotic solvents like acetonitrile accelerate reaction rates but necessitate stringent temperature control. Patent CA2773012A1 reports that maintaining temperatures ≤45°C in acetonitrile achieves 99.63% purity for Formula II, whereas reflux conditions (>80°C) induce degradation. Conversely, alcoholic solvents (e.g., methanol) enable milder conditions (20–25°C) but require stoichiometric triethylamine to neutralize HCl byproducts.

Temperature-Dependent Byproduct Formation

Elevated temperatures during cyclization promote the formation of Impurity A (3-aminopiperidine-2,6-dione hydrochloride), detectable via HPLC at levels >0.1%. WO2009114601A2 mitigates this by implementing a stepwise heating protocol: initial activation at 55°C for 2 hours, followed by isothermal holds at 50°C. This approach suppresses Impurity A to undetectable levels (<0.05%).

Purification and Crystallization Techniques

Solid-Phase Extraction

Post-hydrogenation mixtures are treated with bases (e.g., ammonium hydroxide) to precipitate this compound. Patent WO2009114601A2 isolates the compound via filtration and sequential washes with isopropanol, achieving 99.89% purity. Residual solvents are removed under vacuum (600 mmHg) at 45–50°C, minimizing thermal degradation.

Polymorphic Control

Crystallization from aqueous ethanol yields the thermodynamically stable Form B of this compound, characterized by distinct X-ray diffraction (XRD) peaks at 2θ = 12.5°, 15.8°, and 24.3°. Patent data confirm that Form B exhibits superior bioavailability compared to amorphous variants, with dissolution rates 2.3-fold higher in simulated gastric fluid.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Both patents employ reverse-phase HPLC with UV detection (λ = 230 nm) to quantify purity. The mobile phase typically comprises acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio, enabling baseline separation of this compound from Process-Related Impurities (PRIs).

Table 2: HPLC Purity Specifications

| Impurity | CA2773012A1 | WO2009114601A2 |

|---|---|---|

| Impurity A | <0.1% | Not Detected |

| Impurity B | <0.05% | <0.03% |

| Total Impurities | <0.5% | <0.12% |

Spectroscopic Confirmation

Fourier-Transform Infrared (FTIR) spectra of this compound show characteristic absorptions at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend), consistent with its isoindolinone and piperidine moieties. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 260.1 [M+H]⁺.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

Large-scale production necessitates solvent recycling to reduce costs. Patent WO2009114601A2 details a closed-loop system for acetonitrile recovery, achieving >95% reuse efficiency through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C3-OH undergoes various chemical reactions, including:

Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of lenalidomide .

Scientific Research Applications

Based on the search results, the provided information primarily focuses on lenalidomide, not specifically on "Lenalidomide-C3-OH." Therefore, the following details pertain to lenalidomide's applications in general.

Lenalidomide is an immunomodulatory drug with antitumor, antiangiogenic, and proapoptotic activity, particularly in multiple myeloma (MM) . It is a molecular analog of thalidomide, effective at inducing complete or "very good partial" responses and improving progression-free survival .

Medical Applications of Lenalidomide

Lenalidomide has several approved medical uses:

- Multiple Myeloma (MM): Lenalidomide is used to treat MM . It can inhibit tumor angiogenesis, reduce tumor-secreted cytokines, and halt tumor proliferation by inducing apoptosis . In 2006, the FDA approved lenalidomide with dexamethasone for patients with MM who have had at least one prior therapy . In 2017, lenalidomide was approved as a standalone maintenance therapy for MM patients after autologous stem cell transplant .

- Myelodysplastic Syndromes (MDS): Lenalidomide was approved by the FDA in 2005 for patients with low- or intermediate-1-risk MDS who have chromosome 5q deletion syndrome (5q- syndrome) .

- Mantle Cell Lymphoma (MCL): The FDA has approved lenalidomide for MCL in patients whose disease has relapsed or progressed after at least two prior therapies, including bortezomib .

- AL Amyloidosis: Lenalidomide is sometimes used off-label in the treatment of AL amyloidosis, often with dexamethasone .

Clinical Trial Outcomes

- In relapsed or refractory MM, lenalidomide combined with dexamethasone significantly extends the time to progression and improves overall survival .

- In newly diagnosed MM patients ineligible for bone-marrow transplantation, maintenance with lenalidomide after melphalan, prednisone, and lenalidomide induction prolongs progression-free survival .

- Meta-analyses favor lenalidomide over placebo in terms of complete and very good partial response risk ratios and progression-free survival hazard ratios .

Adverse Effects

- Common adverse events include neutropenia, deep vein thrombosis, infections, and an increased risk of other hematological malignancies . However, the risk of second primary hematological malignancies does not outweigh the benefit of using lenalidomide in relapsed or refractory multiple myeloma .

Pharmacokinetics

- Lenalidomide is rapidly absorbed, with maximum concentration observed at approximately 1 hour .

- Concomitant administration with a high-fat meal does not significantly influence overall drug exposure (AUC) but may affect the rate and extent of absorption .

- Lenalidomide has high oral bioavailability (approximately 90%), low protein binding, linear pharmacokinetics, restricted metabolism, and is primarily eliminated by renal excretion .

Mechanism of Action

Lenalidomide-C3-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation results in the inhibition of tumor cell proliferation and the enhancement of immune responses .

Comparison with Similar Compounds

Key Compounds:

Key Findings:

Positional Isomerism: this compound and 5-Hydroxy Lenalidomide share the same molecular formula but differ in hydroxyl group placement.

Functional Group Impact: The 4-Nitro analog exhibits reduced therapeutic activity compared to lenalidomide, as the nitro group disrupts the critical isoindole-amino interaction with Cereblon .

PROTAC Applications : this compound and pomalidomide derivatives (e.g., Pomalidomide-C7-COOH) are widely used in PROTAC design. The hydroxyl group in C3-OH enhances solubility, while pomalidomide’s extended linker improves target protein engagement .

Biological Activity

Lenalidomide-C3-OH is a derivative of lenalidomide, a synthetic compound originally developed from thalidomide. This compound has garnered significant interest due to its immunomodulatory and anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant research findings.

1. Cereblon Interaction:

this compound functions primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .

2. Modulation of Cytokine Production:

The compound has been shown to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) while promoting anti-inflammatory cytokines (e.g., IL-10). This modulation plays a significant role in reducing inflammation and enhancing immune response against tumor cells .

3. Cell Cycle Regulation:

this compound upregulates cell cycle inhibitors such as p21, p15, p16, and p27, affecting cyclin-dependent kinase (CDK) activity. This leads to growth inhibition in malignant cells by inducing cell cycle arrest .

In Vitro Studies

In various in vitro studies, this compound has demonstrated potent antiproliferative effects on multiple myeloma cell lines. For instance:

- Cell Line Response: In studies involving U266 and LP-1 cell lines, treatment with this compound resulted in reduced CDK2 activity and increased apoptosis rates through enhanced caspase activity .

- Cytokine Profiling: Analysis showed a significant decrease in IL-6 production from treated cells, correlating with reduced NF-kB activity, which is often associated with tumor survival .

Case Studies

Several clinical case studies have highlighted the effectiveness of lenalidomide derivatives in treating resistant forms of multiple myeloma:

- Resistance Overcoming: A notable case involved patients with lenalidomide-resistant multiple myeloma who responded positively to treatment with this compound derivatives, indicating its potential to overcome resistance mechanisms .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytokine Modulation | Inhibition of TNF-α and IL-6; Increase in IL-10 | Alters immune response |

| Cell Cycle Regulation | Upregulation of CDK inhibitors | Induces cell cycle arrest |

| Apoptosis Induction | Increased caspase activity | Promotes programmed cell death |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Lenalidomide-C3-OH in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear impermeable gloves, protective clothing, and eye/face protection to avoid dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved masks) is mandatory for aerosol-prone procedures .

- Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks (acute toxicity: Category 4 for inhalation) .

- Contamination Management : Immediate decontamination of spills with absorbent materials, followed by disposal as hazardous waste (UN2811, Class 6.1 toxic substance) .

- Reproductive Toxicity Mitigation : Designated handling zones and strict adherence to institutional biosafety protocols for reproductive toxicity (Category 1B) .

Q. Which preclinical parameters are essential for assessing this compound efficacy in hematologic malignancy models?

- Methodological Answer :

- Biomarker Monitoring : Track absolute lymphocyte count, platelet levels, and serum creatinine (renal function) via weekly blood tests, as validated in B-cell chronic lymphocytic leukemia (CLL) trials .

- Tumor Burden Metrics : Use CT scans (neck, chest, abdomen, pelvis) to quantify lymph node regression, with central laboratory validation of imaging data to ensure reproducibility .

- Cardiotoxicity Screening : Baseline and periodic 12-lead ECGs to detect arrhythmias or QT prolongation linked to immunomodulatory drugs .

Advanced Research Questions

Q. How should researchers resolve contradictions between central and local laboratory results in this compound clinical trials?

- Methodological Answer :

- Data Hierarchy : Prioritize central laboratory results for efficacy endpoints (e.g., tumor response criteria) due to standardized protocols and calibrated equipment .

- Discrepancy Protocol : For safety parameters (e.g., serum creatinine), repeat testing at central labs if local results deviate by >15% from baseline. Use Cockroft-Gault or 24-hour urine collection for renal function reconciliation .

- Blinding Procedures : Maintain double-blind randomization to minimize bias in data interpretation during adjudication .

Q. What methodological strategies address variability in meta-analyses of this compound studies with heterogeneous quality?

- Methodological Answer :

- Quality Weighting : Assign weights based on QUADAS-2 scores (e.g., risk of bias in diagnostic accuracy studies) to adjust effect sizes. Low-quality trials may reduce pooled efficacy estimates by up to 35% .

- Sensitivity Analysis : Stratify outcomes by trial design (e.g., phase II vs. III) or dosing regimens to isolate confounding factors .

- Mixed-Methods Integration : Combine quantitative survival data with qualitative patient-reported outcomes (e.g., fatigue scores) to contextualize tolerability findings .

Q. How can experimental protocols for this compound ensure reproducibility in pharmacokinetic studies?

- Methodological Answer :

- Standardization : Document deviations from established methods (e.g., HPLC vs. LC-MS/MS for plasma concentration assays) with justification for alternative techniques .

- Sample Integrity : Use anticoagulant-treated tubes for blood collection and store at -80°C within 1 hour to prevent analyte degradation .

- Cross-Validation : Compare results with certified reference standards (e.g., DEA 9250 CII calibration solutions) to verify analytical accuracy .

Ethical and Regulatory Considerations

Q. What ethical safeguards are required for this compound trials involving reproductive-age participants?

- Methodological Answer :

- Informed Consent : Mandate pregnancy testing (serum β-hCG) at screening and monthly intervals, with contraception requirements for 4 weeks post-treatment .

- Risk Communication : Disclose potential teratogenicity (Category 1B) in participant education materials, aligned with ICH GCP guidelines .

Data Reporting and Validation

Q. Which statistical approaches mitigate bias in this compound dose-response studies?

- Methodological Answer :

- Bayesian Adaptive Design : Use interim analyses to adjust dosing arms based on toxicity/efficacy trade-offs, minimizing patient exposure to subtherapeutic doses .

- Intent-to-Treat (ITT) Analysis : Include all randomized participants, even those with protocol deviations, to preserve randomization benefits and reduce attrition bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.